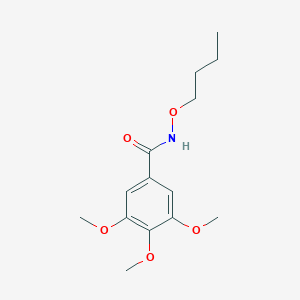

N-butoxy-3,4,5-trimethoxybenzamide

Description

N-Butyl-3,4,5-trimethoxybenzamide is a synthetic analog of piplartine, an alkamide derived from Piper species. It belongs to a class of 3,4,5-trimethoxybenzamide derivatives designed for antiparasitic and anticancer applications. Structurally, it features a linear four-carbon (butyl) chain attached to the amide nitrogen of the trimethoxybenzoyl group. Key characteristics include:

- Molecular formula: C₁₅H₂₃NO₄

- Physical properties: White solid with a melting point of 115–116°C, TLC Rf = 0.36 (6:4 hexane/ethyl acetate) .

- Synthesis: Prepared via amidation of 3,4,5-trimethoxybenzoic acid with butylamine, yielding 89.1% product .

- Biological activity: Exhibits antitrypanosomal activity against Trypanosoma cruzi trypomastigotes (IC₅₀ = 6.21 µM) and moderate selectivity (SI = 83.10) .

Properties

IUPAC Name |

N-butoxy-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5/c1-5-6-7-20-15-14(16)10-8-11(17-2)13(19-4)12(9-10)18-3/h8-9H,5-7H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEPXXCJPKOEFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCONC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butoxy-3,4,5-trimethoxybenzamide typically involves the following steps:

Starting Material: The synthesis begins with 3,4,5-trimethoxybenzoic acid.

Formation of Acid Chloride: The benzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

Amidation Reaction: The acid chloride is then reacted with butylamine in the presence of a base such as triethylamine (TEA) to form this compound.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl group of the amide, potentially converting it to an amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-butoxy-3,4,5-trimethoxybenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-butoxy-3,4,5-trimethoxybenzamide is not fully understood. it is believed to interact with specific molecular targets, potentially involving enzyme inhibition or receptor binding. The methoxy groups may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of N-butyl-3,4,5-trimethoxybenzamide are strongly influenced by substituents on the amide nitrogen. Below is a comparative analysis with structurally related analogs:

Table 1: Comparative Data of 3,4,5-Trimethoxybenzamide Derivatives

IC₅₀ values against *T. cruzi trypomastigotes .

Key Findings:

Substituent Branching and Activity :

- The branched N-isobutyl analog (IC₅₀ = 2.21 µM) is 3× more potent than the linear N-butyl derivative, likely due to enhanced hydrophobic interactions with target proteins like histone deacetylase (HDAC) .

- Selectivity indices (SI) correlate with branching; N-isobutyl (SI = 298.64) shows superior safety profiles compared to N-butyl (SI = 83.10) .

Cyclic vs. Acyclic Substituents :

- N-Cyclohexyl derivatives exhibit higher melting points (179–180°C) due to rigid chair conformations and intermolecular hydrogen bonding, which may reduce solubility .

- Despite structural bulk, N-cyclohexyl analogs show moderate activity (IC₅₀ = 8.14 µM), suggesting steric hindrance may limit target engagement .

Aromatic Substituents: N-4-Hydroxybenzyl derivatives demonstrate activity (IC₅₀ = 8.95 µM) but lack selectivity data. The hydroxyl group may introduce polar interactions absent in alkyl-substituted analogs .

Synthetic Feasibility :

- N-Butyl and N-isobutyl derivatives are synthesized in high yields (>89%), whereas N-cyclohexyl analogs require longer reaction times and yield only 44.4% .

Structure-Activity Relationship (SAR) Insights

- Alkyl Chain Length/Branching : Branched chains (e.g., isobutyl) enhance potency and selectivity by optimizing lipophilicity and binding pocket fit .

- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., benzyl) shift activity toward enzymes like acetylcholinesterase, highlighting target specificity based on substituent electronics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.